Cas no 857283-76-2 (N-(4-Piperidin-1-ylbenzyl)cyclopropanamine)
N-(4-Piperidin-1-ylbenzyl)cyclopropanamine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,N-cyclopropyl-4-(1-piperidinyl)-
- N-(4-Piperidin-1-ylbenzyl)cyclopropanamine
- N-[(4-piperidin-1-ylphenyl)methyl]cyclopropanamine
- Benzenemethanamine, N-cyclopropyl-4-(1-piperidinyl)-
- N-(4-(Piperidin-1-yl)benzyl)cyclopropanamine
- 857283-76-2
- AKOS008989662
- J-523074
- N-(4-piperidin-1-ylbenzyl)cyclopropanamine, AldrichCPR
- N-{[4-(piperidin-1-yl)phenyl]methyl}cyclopropanamine
- MS-22358
- DTXSID20428161
- MFCD07772814
-
- Inchi: 1S/C15H22N2/c1-2-10-17(11-3-1)15-8-4-13(5-9-15)12-16-14-6-7-14/h4-5,8-9,14,16H,1-3,6-7,10-12H2
- InChI Key: UNFZQBXRXGLJLF-UHFFFAOYSA-N
- SMILES: C1(CNC2CC2)=CC=C(N2CCCCC2)C=C1
Computed Properties
- Exact Mass: 230.17800
- Monoisotopic Mass: 230.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 379.8±25.0 °C at 760 mmHg
- Flash Point: 162.9±14.1 °C
- PSA: 15.27000
- LogP: 3.38480
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
N-(4-Piperidin-1-ylbenzyl)cyclopropanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-Piperidin-1-ylbenzyl)cyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D292828-10mg |
N-(4-Piperidin-1-ylbenzyl)cyclopropanamine |
857283-76-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D292828-50mg |
N-(4-Piperidin-1-ylbenzyl)cyclopropanamine |
857283-76-2 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D292828-100mg |
N-(4-Piperidin-1-ylbenzyl)cyclopropanamine |
857283-76-2 | 100mg |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629044-250mg |
N-(4-(piperidin-1-yl)benzyl)cyclopropanamine |
857283-76-2 | 98% | 250mg |
¥695.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629044-1g |
N-(4-(piperidin-1-yl)benzyl)cyclopropanamine |
857283-76-2 | 98% | 1g |
¥1646.00 | 2024-07-28 | |
| abcr | AB224620-1 g |
N-(4-Piperidin-1-ylbenzyl)cyclopropanamine; 95% |
857283-76-2 | 1g |
€275.70 | 2023-02-05 |
N-(4-Piperidin-1-ylbenzyl)cyclopropanamine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on N-(4-Piperidin-1-ylbenzyl)cyclopropanamine
Introduction to N-(4-Piperidin-1-ylbenzyl)cyclopropanamine (CAS No. 857283-76-2)
N-(4-Piperidin-1-ylbenzyl)cyclopropanamine, identified by its CAS number 857283-76-2, is a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a piperidin-1-yl group and a cyclopropanamine moiety imparts distinct chemical properties that make it a valuable candidate for further investigation.
The cyclopropanamine component is particularly noteworthy, as cyclopropane rings are known for their high reactivity and ability to modulate biological pathways. In recent years, there has been a surge in research focusing on the incorporation of cyclopropane derivatives into drug molecules due to their ability to enhance binding affinity and metabolic stability. The N-(4-piperidin-1-ylbenzyl) moiety further contributes to the compound's complexity, offering multiple sites for interaction with biological targets.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry. Piperidine scaffolds are widely prevalent in approved drugs, owing to their favorable pharmacokinetic properties and ability to interact with various enzymes and receptors. The combination of these features in N-(4-piperidin-1-ylbenzyl)cyclopropanamine suggests potential applications in the treatment of various therapeutic areas, including central nervous system disorders, inflammation, and infectious diseases.
In the context of drug discovery, the synthesis and characterization of N-(4-piperidin-1-ylbenzyl)cyclopropanamine have been subjects of considerable interest. Advanced synthetic methodologies have been employed to optimize the production of this compound, ensuring high purity and yield. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have played a crucial role in achieving these objectives.
The pharmacological profile of N-(4-piperidin-1-ylbenzyl)cyclopropanamine is an area of active research. Preclinical studies have begun to uncover its potential as a lead compound for further development. Initial assays suggest that this molecule may exhibit inhibitory activity against specific enzymes and receptors, making it a promising candidate for therapeutic intervention. Additionally, its structural flexibility allows for modifications that could enhance its pharmacological efficacy and reduce side effects.
The role of computational chemistry in understanding the behavior of N-(4-piperidin-1-ylbenzyl)cyclopropanamine cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding interactions and optimizing drug-like properties. These computational approaches complement experimental efforts, providing a comprehensive understanding of the compound's mechanism of action.
The future prospects for N-(4-piperidin-1-ylbenzyl)cyclopropanamine are bright, with ongoing research aimed at elucidating its full potential. As more data becomes available, it is expected that this compound will emerge as a key player in the development of novel therapeutics. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible medical benefits.
In summary, N-(4-piperidin-1-ylbenzyl)cyclopropanamine strong>(CAS No. 857283-76-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a compelling candidate for further exploration. As research continues to unfold, this compound is poised to make substantial contributions to the field of medicinal chemistry and drug development.
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